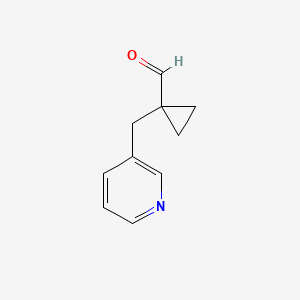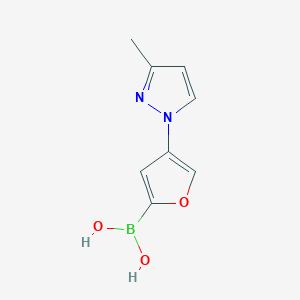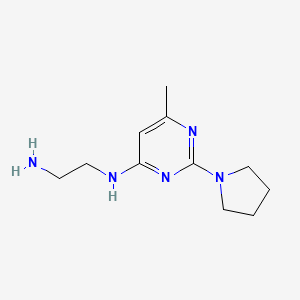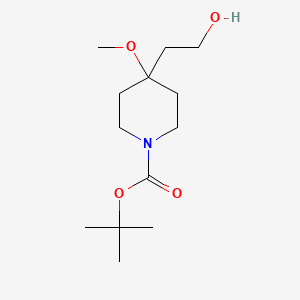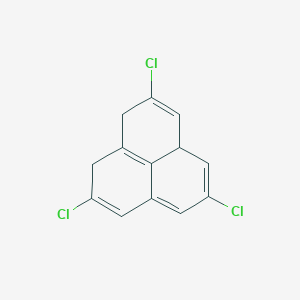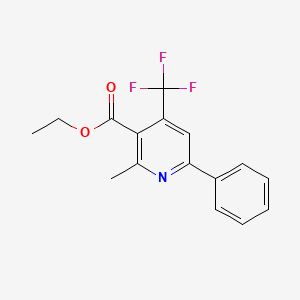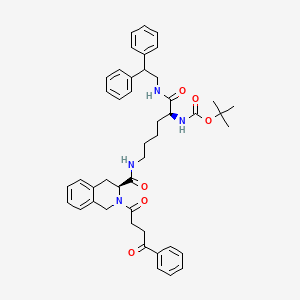
tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate is a complex organic compound that features multiple functional groups, including amides, carbamates, and ketones. This compound is of interest in various fields of scientific research due to its potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Amide Bond Formation: Using coupling reagents such as EDCI or DCC to form amide bonds between carboxylic acids and amines.
Carbamate Formation: Reacting isocyanates with alcohols or amines to form carbamates.
Protecting Group Strategies: Utilizing protecting groups like tert-butyl to protect sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, and other purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of ketones to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohols would yield ketones or aldehydes, while reduction of ketones would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound could be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxohexan-2-yl)carbamate
- tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C45H52N4O6 |
|---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(2,2-diphenylethylamino)-1-oxo-6-[[(3S)-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]hexan-2-yl]carbamate |
InChI |
InChI=1S/C45H52N4O6/c1-45(2,3)55-44(54)48-38(42(52)47-30-37(32-17-7-4-8-18-32)33-19-9-5-10-20-33)25-15-16-28-46-43(53)39-29-35-23-13-14-24-36(35)31-49(39)41(51)27-26-40(50)34-21-11-6-12-22-34/h4-14,17-24,37-39H,15-16,25-31H2,1-3H3,(H,46,53)(H,47,52)(H,48,54)/t38-,39-/m0/s1 |
InChI Key |
NCZATLHAZWNQJH-YDAXCOIMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


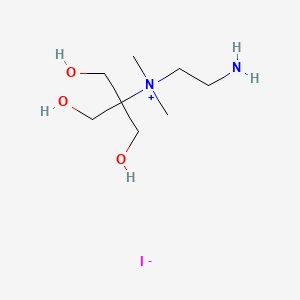
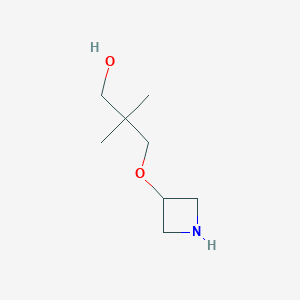
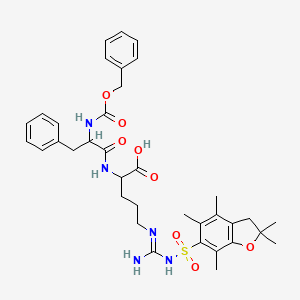
![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)
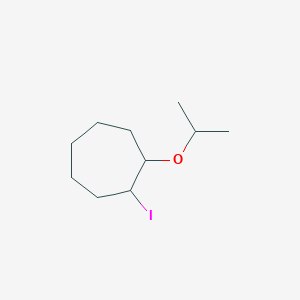
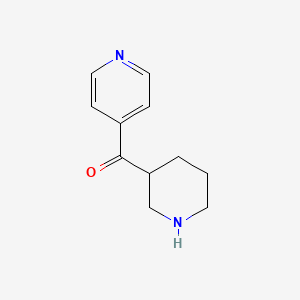
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)
